molecular formula C21H24ClN7O B1194436 Vps34-IN-1

Vps34-IN-1

Cat. No. B1194436
M. Wt: 425.9 g/mol
InChI Key: AWNXKZVIZARMME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901147B2

Procedure details

To a solution of 4-amino-2-chloropyridine (53.3 mg, 0.415 mmol) in THF (277 μl) cooled to −78° C. under nitrogen, LiHMDS (415 μl, 0.415 mmol) was added dropwise. The reaction mixture was warmed up to rt, then was stirred for 30 min. To the reaction mixture cooled back to −78° C., 1-(4′-(cyclopropylmethyl)-2-(methylsulfinyl)-4,5′-bipyrimidin-2′-ylamino)-2-methylpropan-2-ol (5-3) (50 mg, 0.138 mmol) was added, and the reaction mixture was warmed up to rt, then was stirred for additional 1 h. According to LC/MS, the reaction was complete. The crude product was purified by reverse-phase HPLC [30-100% organic phase over 15 min] followed by Biotage silica gel chromatography [10 g SNAP column, 100% DCM to 12% MeOH/DCM] to obtain the desired product (29 mg, 49%).
Quantity
53.3 mg
Type
reactant
Reaction Step One
Name
Quantity
277 μL
Type
solvent
Reaction Step One
Quantity
415 μL
Type
reactant
Reaction Step Two
Name
1-(4′-(cyclopropylmethyl)-2-(methylsulfinyl)-4,5′-bipyrimidin-2′-ylamino)-2-methylpropan-2-ol
Quantity
50 mg
Type
reactant
Reaction Step Three
Yield
49%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([Cl:8])[CH:3]=1.[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[CH:19]1([CH2:22][C:23]2[C:28]([C:29]3[CH:34]=[CH:33][N:32]=[C:31](S(C)=O)[N:30]=3)=[CH:27][N:26]=[C:25]([NH:38][CH2:39][C:40]([CH3:43])([OH:42])[CH3:41])[N:24]=2)[CH2:21][CH2:20]1>C1COCC1>[Cl:8][C:4]1[CH:3]=[C:2]([NH:1][C:31]2[N:30]=[C:29]([C:28]3[C:23]([CH2:22][CH:19]4[CH2:21][CH2:20]4)=[N:24][C:25]([NH:38][CH2:39][C:40]([CH3:43])([OH:42])[CH3:41])=[N:26][CH:27]=3)[CH:34]=[CH:33][N:32]=2)[CH:7]=[CH:6][N:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
53.3 mg
Type
reactant
Smiles
NC1=CC(=NC=C1)Cl
Name
Quantity
277 μL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
415 μL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Step Three
Name
1-(4′-(cyclopropylmethyl)-2-(methylsulfinyl)-4,5′-bipyrimidin-2′-ylamino)-2-methylpropan-2-ol
Quantity
50 mg
Type
reactant
Smiles
C1(CC1)CC1=NC(=NC=C1C1=NC(=NC=C1)S(=O)C)NCC(C)(O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To the reaction mixture cooled back to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed up to rt
STIRRING
Type
STIRRING
Details
was stirred for additional 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The crude product was purified by reverse-phase HPLC [30-100% organic phase over 15 min]
Duration
15 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=CC(=C1)NC1=NC=CC(=N1)C=1C(=NC(=NC1)NCC(C)(O)C)CC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 29 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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